molecular formula C10H10O5 B8598110 ethyl 7-hydroxy-2H-1,3-benzodioxole-5-carboxylate

ethyl 7-hydroxy-2H-1,3-benzodioxole-5-carboxylate

Cat. No. B8598110
M. Wt: 210.18 g/mol
InChI Key: OYWLPPXBDRQDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-hydroxy-2H-1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 7-hydroxy-2H-1,3-benzodioxole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 7-hydroxy-2H-1,3-benzodioxole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

ethyl 7-hydroxy-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C10H10O5/c1-2-13-10(12)6-3-7(11)9-8(4-6)14-5-15-9/h3-4,11H,2,5H2,1H3

InChI Key

OYWLPPXBDRQDTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)OCO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 g (25.2 mmol) of 3,4,5-Trihydroxy-benzoic acid ethyl ester was dissolved in 50 ml of DMF and treated at 0° C. with 13.95 g (101 mmol) of potassium carbonate and 4.39 g (25.2 mmol) of dibromomethane. The reaction solution was heated at 60° C. for 3 h. The solvent was removed under reduced pressure, the residue was taken-up in ethyl acetate and the solution was washed three times with water and twice with saturated aqueous sodium chloride. The organic phase was dried with magnesium sulphate, filtered and the solvent was removed under reduced pressure. The residue was chromatographed on silica gel eluting with n-heptane/ethyl acetate (3/1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.95 g
Type
reactant
Reaction Step Two
Quantity
4.39 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.